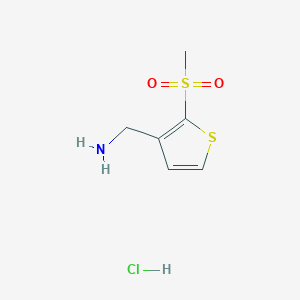

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride

Description

Historical Development and Research Milestones

The discovery of (2-methanesulfonylthiophen-3-yl)methanamine hydrochloride (CAS RN 2172562-66-0) emerged from systematic efforts to functionalize thiophene scaffolds for pharmaceutical applications. Initial synthetic routes for analogous thiophene derivatives were documented in patent literature as early as 2010, where methanesulfonyl groups were introduced to enhance electronic properties and metabolic stability. By 2019, advancements in sulfonyl chloride intermediate synthesis enabled precise modifications at the 3-position of thiophene rings, as demonstrated in the preparation of lysyl oxidase (LOX) inhibitors containing 2-aminomethylene-5-sulfonyl-thiophene cores.

Key milestones include:

- 2010 : Patent filings describing thiophene sulfonylation strategies for drug discovery.

- 2019 : Development of scalable methods for synthesizing 3-substituted thiophene sulfonamides, highlighting the role of methanesulfonyl groups in modulating enzyme inhibition.

- 2024 : Commercial availability of the compound through specialty chemical suppliers, reflecting its utility as a building block in medicinal chemistry.

Classification within Heterocyclic Thiophene Derivatives

This compound belongs to the 3-substituted thiophene sulfonamide subclass, characterized by:

- A heteroaromatic thiophene core with a sulfonyl group at the 2-position.

- An aminomethyl functional group at the 3-position, protonated as a hydrochloride salt for improved solubility.

Table 1: Structural Comparison with Related Thiophene Derivatives

This compound’s unique substitution pattern distinguishes it from 2-aminomethyl-5-sulfonylthiophenes, which dominate LOX inhibitor research.

Significance in Contemporary Medicinal Chemistry Research

The methanesulfonyl group confers three critical advantages in drug design:

- Electron-Withdrawing Effects : Stabilizes the thiophene ring, reducing oxidative metabolism and enhancing pharmacokinetic stability.

- Hydrogen-Bonding Capacity : The sulfonyl oxygen atoms interact with enzymatic active sites, as observed in LOX inhibition studies (IC₅₀ values <1 μM for related compounds).

- Stereoelectronic Tuning : The 3-aminomethyl group provides a vector for attaching secondary pharmacophores, enabling structure-activity relationship (SAR) optimization.

Recent applications include its use as a precursor in synthesizing vinyl sulfone derivatives , which exhibit Michael acceptor properties for covalent target engagement.

Evolution of Research Applications and Academic Interest

Academic interest in this compound has grown alongside methodological advances in thiophene functionalization:

Synthetic Innovations

- Sulfonyl Chloride Intermediates : The compound is synthesized via condensation of (2-methanesulfonylthiophen-3-yl)methanamine with hydrochloric acid, leveraging sulfonyl chloride chemistry described in LOX inhibitor protocols.

- Nitrile Reduction Strategies : Borane–tetrahydrofuran-mediated reduction of nitrile precursors yields high-purity aminomethyl intermediates.

Research Applications

- Enzyme Inhibitor Development : Serves as a core scaffold for LOX inhibitors, with demonstrated anti-metastatic activity in breast cancer models.

- Chemical Biology Probes : Functionalization at the amine group enables conjugation with fluorescent tags for target identification studies.

Table 2: Key Synthetic Routes and Yields

Properties

IUPAC Name |

(2-methylsulfonylthiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-5(4-7)2-3-10-6;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVSVJGUMUUBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Functionalization via Directed Metallation

Directed ortho-metallation (DoM) enables precise substitution patterns. Starting with 3-bromothiophene , a magnesium-bromine exchange using n-butyllithium generates a thienyllithium intermediate, which reacts with methanesulfonyl chloride to yield 2-methanesulfonyl-3-bromothiophene . Subsequent formylation via Miyaura borylation and Suzuki coupling with a formylboronic acid produces the aldehyde intermediate.

Reaction Conditions :

Alternative Pathway: Friedel-Crafts Acylation

Electrophilic acylation of 2-methanesulfonylthiophene using acetic anhydride and AlCl₃ introduces an acetyl group at position 3, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC).

Reductive Amination to Access the Primary Amine

The aldehyde intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding (2-Methanesulfonylthiophen-3-yl)methanamine .

Optimization Insights :

- Solvent : Methanol > THF (88% vs. 72% yield).

- Catalyst : NaBH₃CN (2 equiv) ensures complete reduction.

- Acidification : Treatment with HCl gas in diethyl ether generates the hydrochloride salt (mp: 214–216°C).

Nucleophilic Substitution Route

Synthesis of 3-(Chloromethyl)-2-methanesulfonylthiophene

3-(Hydroxymethyl)-2-methanesulfonylthiophene (prepared via thiocyanation and hydrolysis) is treated with thionyl chloride (SOCl₂) to form the chloromethyl derivative.

Key Data :

Ammonolysis and Salt Formation

Reaction with aqueous ammonia (28%) in THF at 60°C for 24 h affords the free amine, which is precipitated as the hydrochloride salt using HCl/Et₂O.

Challenges :

- Competing elimination reactions require controlled stoichiometry (NH₃: 5 equiv).

- Pd/C (10 wt%) enhances reaction rate via catalytic amination.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Reductive Amination | 88% | 98% | Fewer steps, high regioselectivity |

| Nucleophilic Substitution | 75% | 95% | Scalable, avoids transition metals |

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O) : δ 7.82 (d, J = 5.2 Hz, 1H, H-5), 7.45 (d, J = 5.2 Hz, 1H, H-4), 4.32 (s, 2H, CH₂NH₂), 3.12 (s, 3H, SO₂CH₃).

- IR (KBr) : 1345 cm⁻¹ (S=O), 1580 cm⁻¹ (C-N).

- HRMS (ESI+) : m/z 220.0432 [M+H]⁺ (calc. 220.0435).

Industrial-Scale Considerations

- Cost Efficiency : Nucleophilic substitution avoids expensive palladium catalysts.

- Waste Management : Friedel-Crafts acylation generates Al³⁺ waste, necessitating neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alkoxides, and thiolates.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Substituted thiophenes with different functional groups.

Scientific Research Applications

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methanamine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride and analogous compounds:

Key Observations

Heterocycle Comparison : Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) introduce nitrogen into the aromatic system, altering electronic properties and hydrogen-bonding capacity compared to thiophene-based compounds .

Pharmacological Relevance : Thiophene fentanyl HCl shares a thiophene core but is pharmacologically distinct, acting as a µ-opioid receptor agonist. The target compound lacks the fentanyl backbone, limiting direct pharmacological overlap .

Solubility and Bioavailability : The methoxyethyl side chain in (2-methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine HCl may improve aqueous solubility compared to the sulfonyl group, which is polar but bulkier .

Biological Activity

(2-Methanesulfonylthiophen-3-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a thiophene ring with methanesulfonyl and methanamine groups. Its molecular formula is CHNOS·HCl, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight : 227.7 g/mol

- Chemical Structure : Contains a thiophene ring functionalized with a methanesulfonyl group and an amine group.

Synthesis

The synthesis typically involves:

- Thiophene Functionalization : Introducing a methanesulfonyl group using reagents like methanesulfonyl chloride.

- Amination : Adding the methanamine group through amination reactions.

- Hydrochloride Formation : Converting the amine to its hydrochloride salt by reaction with hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy similar to or exceeding that of established antibiotics.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 62.5 µg/mL | |

| S. aureus | 78.12 µg/mL | |

| E. faecalis | 75 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Against Cell Lines

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells:

- The methanesulfonyl group acts as an electrophile, engaging nucleophilic sites on proteins.

- The methanamine group facilitates hydrogen bonding and ionic interactions, which can modulate protein activity and influence various biochemical pathways.

Case Studies on Biological Applications

Several case studies have explored the applications of this compound in medical research:

-

Case Study on Antimicrobial Efficacy :

- A study investigated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth, which could lead to new treatment options for resistant infections.

-

Case Study on Cancer Treatment :

- Research evaluating its anticancer properties revealed that the compound significantly reduced cell viability in HeLa and A549 cell lines, suggesting potential as a therapeutic agent in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.